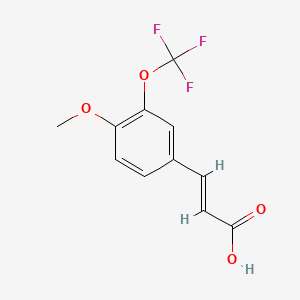

4-Methoxy-3-(trifluoromethoxy)cinnamic acid

Descripción general

Descripción

4-Methoxy-3-(trifluoromethoxy)cinnamic acid, also known as 4-MTA, is an organic compound with a wide range of applications in the scientific research field. 4-MTA is a versatile molecule with a variety of properties, such as fluorescence, electrochemical activity, and thermal stability. It has been used in a variety of laboratory experiments, including in the synthesis of polymers, in the detection of metal ions, and in the study of enzyme kinetics. 4-MTA has also been used in the development of pharmaceuticals, as it is an important component of some drugs. In

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

- Reagents for Determination of Metals : Derivatives of cinnamic acid, including methoxy variants, have been investigated for their potential in the separation and precipitation of metals like thorium, showing satisfactory results except with specific derivatives at low concentrations. These derivatives offer advantages in the reduction of CeIV to CeIII, indicating their utility in analytical chemistry for metal detection and separation processes (Verma, Paul, & Agrawal, 1956).

Biochemistry and Pharmacology Applications

- Elucidation of Enzyme Properties : Novel photoreactive cinnamic acid analogues, including 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid derivatives, were synthesized to study the properties of enzymes like phenylalanine ammonia-lyase (PAL). These derivatives have shown inhibitory activity and specific photolabeling of PAL, shedding light on the regulation of phenylpropanoid biosynthesis (Hashimoto, Hatanaka, & Nabeta, 2000).

Materials Science Applications

- Photo-Sensitive Materials : Photosensitive polyimides containing methoxy cinnamate derivatives have been investigated for their potential in photo-alignment of liquid crystals. The study of irradiation effects on these compounds, such as 4-methoxy cinnamic acid, reveals their photosensitivity and potential applications in the development of advanced liquid crystal displays and photonic devices (Kim, Shin, & Shin, 2010).

Organic Synthesis Applications

- Catalytic Oxidation : The cytochrome P450 enzyme, CYP199A4, has been shown to efficiently oxidize cinnamic acid derivatives, including 4-methoxycinnamic acid. This research highlights the enzyme's potential as a biocatalyst for the selective oxidation of cinnamic acid derivatives, offering pathways for the synthesis of biologically significant molecules (Chao, Voss, & Bell, 2016).

Health Benefits and Dietary Applications

- Antioxidant Properties : Methoxylated derivatives of cinnamic acid are recognized for their strong antimicrobial, antidiabetic, anticancer, and various protective activities. Studies on their bioavailability, metabolism, and methods to enhance their practical application as therapeutic agents highlight their significant role in health and nutrition (Rychlicka, Rot, & Gliszczyńska, 2021).

Mecanismo De Acción

Mode of Action

It is known that cinnamic acid derivatives often interact with their targets by binding to active sites, leading to changes in the target’s function .

Biochemical Pathways

Cinnamic acid, a related compound, is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine

Propiedades

IUPAC Name |

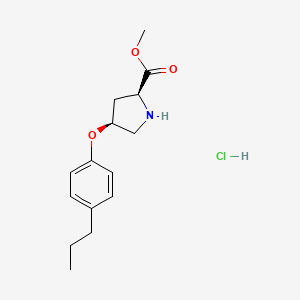

(E)-3-[4-methoxy-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBGYFCPZATQOQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(trifluoromethoxy)cinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456182.png)

![3-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456183.png)

![Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B1456187.png)

![3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456188.png)

![4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1456191.png)

![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456193.png)

![Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456195.png)

![3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456196.png)

![1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1456198.png)

![3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456199.png)